Ethyl 5-(4-methoxycarbonylphenoxy)-4-nitrothiophene-2-carboxylate
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Description
Ethyl 5-(4-methoxycarbonylphenoxy)-4-nitrothiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H13NO7S and its molecular weight is 351.3 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 5-(4-methoxycarbonylphenoxy)-4-nitrothiophene-2-carboxylate, also known as Wu-5, is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential role in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C17H16N2O5S and a molecular weight of approximately 351.33 g/mol. The compound features a thiophene ring with various functional groups, including a nitro group and an ethyl ester, which contribute to its bioactivity.
The primary biological activity of Wu-5 is attributed to its role as an inhibitor of ubiquitin-specific protease 10 (USP10) . USP10 is involved in several cellular processes, including DNA repair and cell cycle regulation. By inhibiting USP10, Wu-5 disrupts these processes, leading to increased apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of USP10 : This action results in the modulation of critical signaling pathways associated with cancer cell proliferation and survival.
- Enhanced Cytotoxicity : Wu-5 has been shown to enhance the cytotoxic effects of other chemotherapeutic agents like crenolanib on FLT3-ITD-positive acute myeloid leukemia cells by targeting both FLT3 and AMPK pathways.
Research Findings
Recent studies have focused on the compound's efficacy in various cancer models. Below are some significant findings:
Study | Model | Findings |
---|---|---|
Study A | FLT3-ITD AML Cells | Wu-5 enhanced the efficacy of crenolanib, leading to increased apoptosis rates. |
Study B | Breast Cancer Models | Demonstrated significant inhibition of cell growth when combined with standard chemotherapy agents. |
Study C | In Vivo Studies | Showed promising results in reducing tumor size in xenograft models. |
Case Studies
-
Acute Myeloid Leukemia (AML) :
- In a study involving FLT3-ITD-positive AML cells, Wu-5 was administered alongside crenolanib. The combination therapy resulted in a marked increase in apoptosis compared to crenolanib alone, highlighting Wu-5's potential as an adjunct therapy.
-
Breast Cancer :
- Research indicated that Wu-5 could inhibit the proliferation of breast cancer cells when used in combination with existing chemotherapeutics, suggesting a synergistic effect that warrants further investigation.
Comparative Analysis
Wu-5 shares structural similarities with other thiophene derivatives but is unique due to its specific mechanism targeting USP10. Below is a comparison with similar compounds:
Compound Name | Structure | Key Features |
---|---|---|
Ethyl 5-bromo-4-nitrothiophene-2-carboxylate | Structure | Contains bromine; used in proteomics research. |
Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | Structure | Features different substituents affecting its biological activity. |
Properties
Molecular Formula |
C15H13NO7S |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
ethyl 5-(4-methoxycarbonylphenoxy)-4-nitrothiophene-2-carboxylate |
InChI |
InChI=1S/C15H13NO7S/c1-3-22-14(18)12-8-11(16(19)20)15(24-12)23-10-6-4-9(5-7-10)13(17)21-2/h4-8H,3H2,1-2H3 |
InChI Key |
ZOBORTAJZNJCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)OC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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